3-Chloro-3-(2-methoxyphenyl)acrylonitrile
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Overview
Description
3-Chloro-3-(2-methoxyphenyl)acrylonitrile is an organic compound with the molecular formula C10H8ClNO It is a derivative of acrylonitrile, featuring a chloro and a methoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(2-methoxyphenyl)acrylonitrile typically involves the reaction of 2-methoxybenzaldehyde with chloroacetonitrile in the presence of a base. The reaction proceeds via a Knoevenagel condensation, forming the desired acrylonitrile derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-(2-methoxyphenyl)acrylonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 3-amino-3-(2-methoxyphenyl)acrylonitrile.
Oxidation: Formation of 3-chloro-3-(2-methoxyphenyl)acrylic acid.
Reduction: Formation of 3-chloro-3-(2-methoxyphenyl)propylamine.
Scientific Research Applications
3-Chloro-3-(2-methoxyphenyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-3-(2-methoxyphenyl)acrylonitrile involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-3-(4-methoxyphenyl)acrylonitrile
- 3-Chloro-3-(4-chlorophenyl)acrylonitrile
- 3-Chloro-3-(4-fluorophenyl)acrylonitrile
Uniqueness
3-Chloro-3-(2-methoxyphenyl)acrylonitrile is unique due to the position of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Biological Activity
3-Chloro-3-(2-methoxyphenyl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings, case studies, and experimental data regarding its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro group and a methoxy-substituted phenyl group attached to an acrylonitrile backbone. Its structure is critical for its biological interactions and mechanisms of action.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. For instance, in vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including colon cancer (HCT116) and breast cancer (MDAMB-231). The mechanism of action involves the inhibition of anti-apoptotic proteins, leading to cell cycle arrest and increased apoptosis rates.
Case Study: Cytotoxic Effects on Cancer Cells
A recent study evaluated the cytotoxic effects of this compound using an MTT assay. The results indicated that at concentrations ranging from 5 to 20 µM, the compound significantly reduced cell viability in HCT116 cells:
Concentration (µM) | % Cell Viability |
---|---|
5 | 85 |
10 | 65 |
15 | 45 |
20 | 25 |
These findings suggest a dose-dependent response, highlighting the potential of this compound as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies indicate that this compound exhibits activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Table: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Escherichia coli | 50 |
Staphylococcus aureus | 30 |
These results position this compound as a promising candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Experimental models have demonstrated that it can reduce inflammation markers such as TNF-α and IL-1β in induced inflammatory conditions.
Research Findings
A study involving mice with induced inflammation showed that treatment with this compound led to a significant reduction in inflammatory responses:
Treatment Group | TNF-α Levels (pg/mL) | IL-1β Levels (pg/mL) |
---|---|---|
Control | 200 | 150 |
Treated with Compound | 80 | 60 |
These findings underline the compound's potential utility in treating inflammatory diseases.
Properties
Molecular Formula |
C10H8ClNO |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
(Z)-3-chloro-3-(2-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H8ClNO/c1-13-10-5-3-2-4-8(10)9(11)6-7-12/h2-6H,1H3/b9-6- |
InChI Key |
IUJQARPKZVUQJL-TWGQIWQCSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C(=C/C#N)/Cl |
Canonical SMILES |
COC1=CC=CC=C1C(=CC#N)Cl |
Origin of Product |
United States |
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